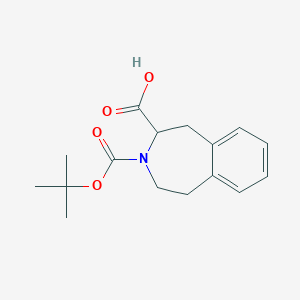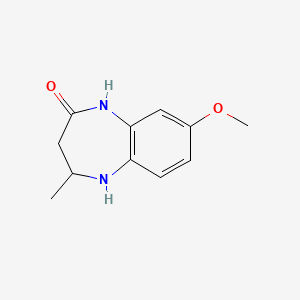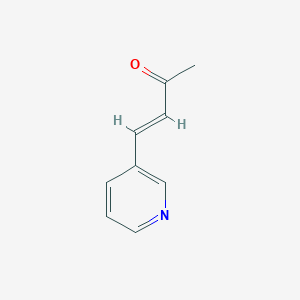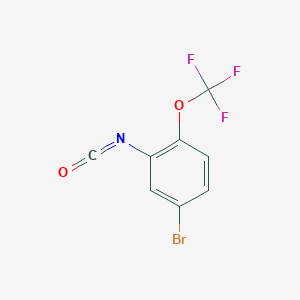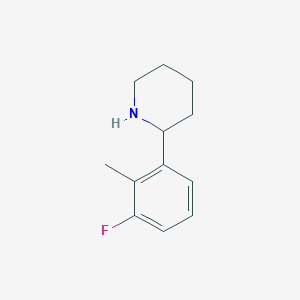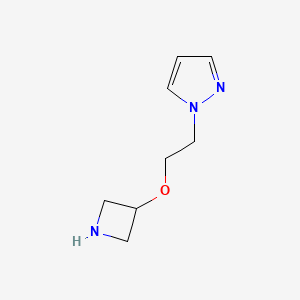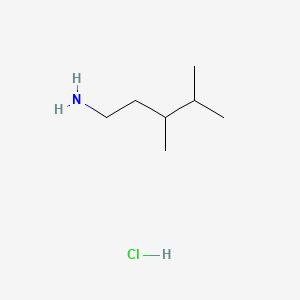
3,4-Dimethylpentan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylpentan-1-aminehydrochloride is an organic compound with the molecular formula C7H17N•HCl. It is a derivative of pentanamine, characterized by the presence of two methyl groups at the 3rd and 4th positions of the pentane chain. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpentan-1-aminehydrochloride can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylpentan-1-amine with hydrochloric acid. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process generally includes the reaction of 3,4-dimethylpentan-1-amine with hydrochloric acid in the presence of a catalyst to accelerate the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethylpentan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylpentan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylpentan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylpentan-1-amine: The parent amine without the hydrochloride salt.
3,4-Dimethylhexan-1-amine: A similar compound with an additional carbon in the chain.
2,3-Dimethylpentan-1-amine: A positional isomer with methyl groups at the 2nd and 3rd positions.
Uniqueness
3,4-Dimethylpentan-1-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H18ClN |
|---|---|
Molekulargewicht |
151.68 g/mol |
IUPAC-Name |
3,4-dimethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)7(3)4-5-8;/h6-7H,4-5,8H2,1-3H3;1H |
InChI-Schlüssel |
VLJVWFOWZQXKIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)

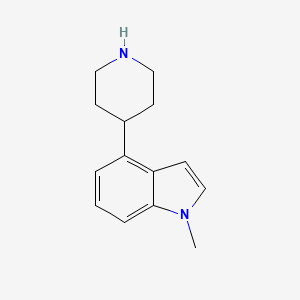
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
